molecular formula C20H17N2NaO5 B12890830 Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate

Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate

Cat. No.: B12890830
M. Wt: 388.3 g/mol
InChI Key: HPSUBMDJBRNXKK-VEIFNGETSA-M
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Description

Sodium ®-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate is a complex organic compound that belongs to the class of indolizinoquinolines. This compound is characterized by its unique structure, which includes a quinoline core fused with an indolizine ring, and various functional groups such as hydroxyl, carbonyl, and butanoate. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ®-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Formation of the Indolizine Ring: The indolizine ring can be constructed by cyclization of a suitable precursor, such as a 2-pyridylacetate derivative, under basic conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium ®-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can yield secondary or primary alcohols.

Scientific Research Applications

Sodium ®-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Sodium ®-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Camptothecin: A well-known indolizinoquinoline compound with potent anticancer activity.

    Topotecan: A derivative of camptothecin used as an anticancer drug.

    Irinotecan: Another camptothecin derivative used in cancer therapy.

Uniqueness

Sodium ®-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate is unique due to its specific functional groups and structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Biological Activity

Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate is a complex compound that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • IUPAC Name : this compound

The compound is characterized by the presence of a hydroxymethyl group and a quinolin derivative, which contribute to its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Properties

This compound has been evaluated for its anticancer activity. Studies have reported that it induces apoptosis in cancer cells through the activation of caspase pathways while inhibiting cell proliferation. The compound's ability to target specific cancer cell lines highlights its potential as an adjunct therapy in oncology.

Case Study 1: Cardiotoxicity Prevention

A study investigated the cardioprotective effects of the compound against isoproterenol-induced myocardial infarction in rats. The results showed that pretreatment with this compound significantly reduced cardiac injury markers and improved cardiac function compared to control groups. The compound's action was attributed to its antioxidant and anti-inflammatory properties, which mitigated oxidative stress and apoptosis in cardiac tissues .

Case Study 2: Neuroprotective Effects

In a separate study focusing on neuroprotection, this compound was administered to models of neurodegeneration. The findings indicated a reduction in neuronal cell death and improved cognitive function metrics. This suggests that the compound may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to interact with free radicals effectively.
  • Modulation of Signaling Pathways : It influences various signaling pathways involved in inflammation and apoptosis.
  • Gene Expression Modulation : this compound alters the expression of genes associated with oxidative stress response and inflammation.

Properties

Molecular Formula

C20H17N2NaO5

Molecular Weight

388.3 g/mol

IUPAC Name

sodium;(2R)-2-hydroxy-2-[8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]butanoate

InChI

InChI=1S/C20H18N2O5.Na/c1-2-20(27,19(25)26)14-8-16-17-12(9-22(16)18(24)13(14)10-23)7-11-5-3-4-6-15(11)21-17;/h3-8,23,27H,2,9-10H2,1H3,(H,25,26);/q;+1/p-1/t20-;/m1./s1

InChI Key

HPSUBMDJBRNXKK-VEIFNGETSA-M

Isomeric SMILES

CC[C@@](C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)[O-])O.[Na+]

Canonical SMILES

CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)[O-])O.[Na+]

Origin of Product

United States

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